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Biocytin-L-proline - 1356931-03-7

Biocytin-L-proline

Catalog Number: EVT-1439053
CAS Number: 1356931-03-7
Molecular Formula: C21H35N5O5S
Molecular Weight: 469.601
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

trans-4-Hydroxy-L-proline (Hyp)

Compound Description: trans-4-Hydroxy-L-proline is a non-proteinogenic amino acid and a hydroxylated version of L-proline. It plays a crucial role in the structure and stability of collagen, the most abundant protein in mammals. [, ] Hyp is formed through the post-translational modification of proline residues in collagen by the enzyme prolyl 4-hydroxylase. [, ]

3,4-Dehydro-L-proline (3,4-DHP)

Compound Description: 3,4-Dehydro-L-proline is a proline analog that acts as an inhibitor of prolyl-4-hydroxylases, enzymes responsible for hydroxylating proline residues in proteins like hydroxyproline-rich glycoproteins (HRGPs). [] These HRGPs, especially extensins, play vital roles in plant growth and development. []

L-Azetidine-2-carboxylate (AC)

Compound Description: L-Azetidine-2-carboxylate is a toxic proline analog that disrupts protein synthesis by being mistakenly incorporated into polypeptide chains in place of proline. [] It is often used as a selective agent to identify and study bacterial mutants with defects in proline transport systems.

3,4-Dehydro-D,L-proline (DHP)

Compound Description: 3,4-Dehydro-D,L-proline is a toxic proline analog that can be metabolized by proline dehydrogenase, unlike L-Azetidine-2-carboxylate. [] It is also used to select for bacterial mutants with impaired proline transport or metabolism.

N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP)

Compound Description: N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, a derivative of L-proline, exhibits anti-inflammatory properties. [, ] It is found in the leaves of Sideroxylon obtusifolium, a plant traditionally used to treat inflammatory conditions. [, ] Studies have shown its effectiveness in reducing inflammation in models of contact dermatitis and protecting astrocytes from injury. [, ]

trans-4-Cyclohexyl-L-proline

Compound Description: trans-4-Cyclohexyl-L-proline is a synthetic derivative of L-proline with a cyclohexyl group replacing the hydrogen atom at the 4-position in the trans configuration. [] The synthesis of this compound involves multiple steps, starting from (S)-hydroxymethyl-5-pyrrolidone-2, which is derived from L-glutamic acid. []

L-Pipecolic acid

Compound Description: L-Pipecolic acid is a non-proteinogenic amino acid and a homolog of L-proline. It is a cyclic amino acid, but unlike proline, it has a six-membered piperidine ring instead of a five-membered pyrrolidine ring. [] Like proline, pipecolic acid is known to play a role in plant stress responses.

5(S)-Benzamido-2(R)-methyl-4-oxo-6-phenylhexanoyl-L-proline

Compound Description: This compound is a potent angiotensin-converting enzyme (ACE) inhibitor. It exhibits an IC50 value of 1.0 × 10−9 M, making it a highly effective inhibitor of this enzyme. [] Studies have demonstrated its ability to lower blood pressure in rats, particularly in cases of renal hypertension. []

cis-4-[(18)F]fluoro-L-proline (FP)

Compound Description: cis-4-[(18)F]fluoro-L-proline is a fluorinated analog of L-proline developed for use in Positron Emission Tomography (PET) imaging. [] It demonstrates potential as a tracer for detecting and evaluating pulmonary fibrosis, particularly in cases of silicosis. []

Overview

Biocytin-L-proline is a compound that combines biocytin, a derivative of biotin, with L-proline, an amino acid. This compound is notable for its role in biochemical processes and applications in research, particularly in the fields of molecular biology and biochemistry. Biocytin serves as a marker for neuroanatomical studies and is essential in various biochemical assays due to its ability to form strong complexes with avidin and streptavidin.

Source

Biocytin-L-proline can be synthesized through chemical methods involving biocytin and L-proline. Biocytin itself is derived from biotin, which is commonly found in various food sources such as eggs, nuts, and certain vegetables. L-proline is an amino acid that can be synthesized by the body or obtained from dietary proteins.

Classification

Biocytin-L-proline falls under the category of bioconjugates, combining elements of vitamins (biotin) and amino acids (L-proline). It is classified as a peptide-like compound due to the amide bond formed between the carboxyl group of biocytin and the amino group of L-proline.

Synthesis Analysis

Methods

The synthesis of Biocytin-L-proline typically involves the activation of the carboxyl group of biocytin followed by its reaction with the amino group of L-proline. Commonly used coupling agents include N,N’-dicyclohexylcarbodiimide and catalysts like N-hydroxysuccinimide to facilitate the formation of the amide bond.

Technical Details

  1. Activation: The carboxyl group of biocytin is activated using a coupling agent.
  2. Reaction: The activated biocytin reacts with L-proline under controlled conditions, often in a solvent like dimethylformamide or dimethyl sulfoxide.
  3. Purification: The product is purified using high-performance liquid chromatography to ensure high purity and yield.
Molecular Structure Analysis

Structure

Biocytin-L-proline consists of a biotin moiety linked to an L-proline residue through an amide bond. The molecular formula for Biocytin-L-proline is C₁₃H₁₈N₄O₄S, reflecting its complex structure that includes sulfur from the biotin component.

Data

  • Molecular Weight: Approximately 318.37 g/mol.
  • Structural Features: The structure includes a bicyclic ring from biotin and a pyrrolidine ring from proline, contributing to its unique biochemical properties.
Chemical Reactions Analysis

Reactions

Biocytin-L-proline can undergo several types of chemical reactions:

  • Oxidation: The biotin moiety can be oxidized to produce biotin sulfoxide or sulfone.
  • Reduction: Reduction can yield the corresponding amine.
  • Substitution: Hydrolysis can break down the amide bond to yield free biocytin and L-proline.

Technical Details

  • Common Reagents:
    • Oxidation: Hydrogen peroxide or other oxidizing agents.
    • Reduction: Sodium borohydride or lithium aluminum hydride.
    • Hydrolysis: Hydrochloric acid or sodium hydroxide.
Mechanism of Action

Process

Biocytin-L-proline functions primarily through its interaction with proteins that bind biotin, such as avidin and streptavidin. The mechanism involves:

  1. Binding: The biotin component binds strongly to avidin/streptavidin, facilitating detection in various assays.
  2. Biochemical Pathways: It influences pathways involving amino acid metabolism and energy production due to the presence of both components.

Data

The pharmacokinetics involve absorption, distribution, metabolism, and excretion similar to those for both biotin and proline.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to extreme pH levels.
  • pH Range: Optimal activity typically observed around neutral pH (7).
Applications

Biocytin-L-proline has several scientific uses:

  1. Neuroanatomical Studies: Utilized as a tracer for mapping neural pathways due to its affinity for avidin/streptavidin.
  2. Biochemical Assays: Employed in assays that require specific binding interactions, such as enzyme-linked immunosorbent assays.
  3. Peptide Synthesis: Acts as a building block for synthesizing more complex peptides in proteomics research.

This compound's unique properties make it particularly valuable in biological research, enhancing our understanding of protein interactions and cellular processes.

Biosynthetic Enzymatic Pathways of Biocytin-L-Proline

Precursor Integration: Biotin-Lysine Conjugation and Proline Synthesis

Biocytin (biotinyl-lysine) forms through ATP-dependent ligation of biotin to lysine residues in carboxylases, catalyzed by holocarboxylase synthetase (HLCS). This enzyme activates biotin to biotinyl-5′-AMP, then transfers it to the ε-amino group of lysine in target apocarboxylases (Reaction: Biotin + ATP → Biotinyl-5′-AMP + PPi) [7] [10]. The four human biotin-dependent carboxylases include:

Table 1: Biotin-Dependent Carboxylases and Their Metabolic Roles

CarboxylaseFunctionBiotinylated Subunit
Pyruvate carboxylaseGluconeogenesis, anaplerosisMitochondrial
Acetyl-CoA carboxylase 1Fatty acid synthesisCytosolic
Acetyl-CoA carboxylase 2Fatty acid oxidation regulationMitochondrial
Propionyl-CoA carboxylaseAmino acid catabolismMitochondrial
3-Methylcrotonyl-CoA carboxylaseLeucine degradationMitochondrial

Proline biosynthesis occurs via two primary routes:

  • Glutamate pathway: Glutamate is converted to Δ¹-pyrroline-5-carboxylate (P5C) via P5C synthetase (P5CS), then reduced to proline by P5C reductase (P5CR) [1] [4].
  • Arginine pathway: Arginine is hydrolyzed to ornithine by arginase, then transaminated to P5C via ornithine-δ-aminotransferase (OAT), and reduced to proline [1] [9]. Under osmotic stress, this pathway becomes critical for rapid proline accumulation [6].

Table 2: Key Degradation Products in Biotinidase Deficiency

CarboxylaseAccumulated Metabolites
Pyruvate carboxylaseLactate, Alanine
Propionyl-CoA carboxylase3-Hydroxypropionic acid, Methylcitrate
3-Methylcrotonyl-CoA carboxylase3-Hydroxyisovaleric acid

Enzymatic Cross-Pathway Interactions in Co-Compound Formation

Biocytin-L-proline formation hinges on shared intermediates between biotin recycling and proline metabolism:

  • P5C as a metabolic node: P5C (glutamate-γ-semialdehyde) bridges proline synthesis (via P5CR) and degradation (via proline dehydrogenase, PRODH). In gram-negative bacteria, trifunctional proline utilization A (PutA) channels P5C between PRODH and P5C dehydrogenase (P5CDH) active sites, preventing futile cycling [4].
  • Biotin recycling: Biotinidase cleaves biocytin into biotin and lysine (Reaction: Biocytin + H₂O → Biotin + Lysine), replenishing free biotin pools. Unexpectedly, biotinidase also exhibits biotinyltransferase activity, attaching biotin to nucleophilic acceptors like histones or proline derivatives at physiological pH [8] [10].

Table 3: Enzymes Linking Biocytin and Proline Metabolism

EnzymeClassFunctionMetabolic Link
BiotinidaseHydrolase/TransferaseCleaves biocytin; transfers biotinBiotin recycling
PutAFlavoenzyme/RepressorProline catabolism; transcriptional regulationP5C channeling
OATAminotransferaseConverts ornithine to P5CArginine→proline shunt
P5CRReductaseReduces P5C to prolineProline biosynthesis

In Bacillus subtilis, genetic disruptions in proline biosynthesis (proA mutants) are overcome by metabolic shunting from arginine degradation. Mutations in regulators (e.g., AhrC) enhance ornithine flux to P5C via OAT, which is then converted to proline by P5CR—bypassing classical glutamate-dependent pathways [6].

Regulatory Nodes Linking Biotinidase Activity to Proline Metabolism

Biotin homeostasis directly influences proline metabolism through three mechanisms:

  • Redox coupling: Proline biosynthesis consumes NADPH (P5CR reaction), while catabolism generates NADH/FADH₂ (PRODH reaction). This positions proline as an electron sink/source during stress [4] [6].
  • Epigenetic modulation: Biotinidase and HLCS biotinylate histones (e.g., H2A, H3, H4) at specific lysine residues. Biotinylated histones regulate DNA repair and gene silencing, with stress-responsive genes (e.g., proline biosynthetic enzymes) potentially affected [10].
  • Metabolite crosstalk: Biotin deficiency reduces carboxylase activity, accumulating propionyl-CoA and methylcrotonyl-CoA. These metabolites inhibit mitochondrial citrate synthase and pyruvate dehydrogenase, indirectly altering glutamate/proline flux [7] [10].

Table 4: Regulatory Factors at the Biocytin-Proline Interface

RegulatorTargetEffect on Proline/Biotin Metabolism
AhrC (B. subtilis)argCJBD operon↑ Ornithine → ↑ P5C → ↑ Proline under salt stress
Biotinyl-5′-AMPHLCS activity↑ Biotinylation of carboxylases/histones
P5C accumulationPRODH/P5CDH inhibition↓ Proline catabolism → ↑ Osmoprotection
Biotinidase deficiencyHistone biotinylation↓ DNA repair → Altered stress gene expression

During osmotic stress, proline accumulation in plants and bacteria correlates with biotin upregulation. Biotin-dependent carboxylases supply intermediates for glutamate synthesis (e.g., pyruvate carboxylase generates oxaloacetate for aspartate family amino acids), thereby fueling proline biosynthesis [2] [6].

Properties

CAS Number

1356931-03-7

Product Name

Biocytin-L-proline

IUPAC Name

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2R)-pyrrolidine-2-carbonyl]amino]hexanoic acid

Molecular Formula

C21H35N5O5S

Molecular Weight

469.601

InChI

InChI=1S/C21H35N5O5S/c27-17(9-2-1-8-16-18-15(12-32-16)25-21(31)26-18)23-10-4-3-6-14(20(29)30)24-19(28)13-7-5-11-22-13/h13-16,18,22H,1-12H2,(H,23,27)(H,24,28)(H,29,30)(H2,25,26,31)/t13-,14+,15+,16+,18+/m1/s1

InChI Key

WRNBERKLWAYKKP-IMPIEMTGSA-N

SMILES

C1CC(NC1)C(=O)NC(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C(=O)O

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